molecular formula C19H15ClF3N5OS B11271237 N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide

Cat. No.: B11271237
M. Wt: 453.9 g/mol
InChI Key: OBGLQYWDAYUGCF-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is a complex organic compound characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and an imidazo[2,1-C][1,2,4]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Imidazo[2,1-C][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the intermediate with a suitable sulfanylacetamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-C][1,2,4]triazole ring or the phenyl ring, depending on the reagents used.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the imidazo[2,1-C][1,2,4]triazole ring.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is unique due to the presence of the imidazo[2,1-C][1,2,4]triazole ring, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H15ClF3N5OS

Molecular Weight

453.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H15ClF3N5OS/c20-14-7-6-12(19(21,22)23)10-15(14)24-16(29)11-30-18-26-25-17-27(8-9-28(17)18)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,24,29)

InChI Key

OBGLQYWDAYUGCF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N1C4=CC=CC=C4

Origin of Product

United States

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